molecular formula C11H11NO2S2 B2837081 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 900135-00-4

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2837081
CAS No.: 900135-00-4
M. Wt: 253.33
InChI Key: DZOQXKQYJPITSS-UHFFFAOYSA-N
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Description

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activity, and a hydroxyphenethyl group, which contributes to its reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-hydroxyphenethylamine with a thioamide derivative under controlled conditions. One common method includes the condensation of 4-hydroxyphenethylamine with thioglycolic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenethyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its thiazolidinone core, which imparts unique biological activities not commonly found in other similar compounds. Its combination of hydroxyphenethyl and thioxothiazolidinone moieties provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQXKQYJPITSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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